3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C13H14FNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol .
- 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)ethanol .
Uniqueness
3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group and pyrrole ring contribute to its potential biological activities .
Properties
Molecular Formula |
C13H14FNO2 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3 |
InChI Key |
AGLJMPSWNXEVFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O |
Origin of Product |
United States |
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